
N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide, also known as CPP-115, is a synthetic compound that has been developed as a potential treatment for a range of neurological disorders. CPP-115 is a derivative of vigabatrin, a medication used to treat epilepsy, and has been shown to be effective in preclinical studies for the treatment of addiction, anxiety, and other conditions.
Mécanisme D'action
N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide works by inhibiting an enzyme in the brain called GABA aminotransferase (GABA-AT), which is responsible for breaking down the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA-AT, N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide increases the concentration of GABA in the brain, which can have a calming effect and reduce the risk of seizures.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide has been shown to have a range of biochemical and physiological effects, including increasing the concentration of GABA in the brain, reducing the risk of seizures, and reducing anxiety and addiction-related behaviors. N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide has also been shown to have a low potential for abuse and addiction, making it a promising candidate for the treatment of addiction-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide for lab experiments is its high purity and consistent quality, which makes it easier to control for variables and ensure accurate results. However, N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide can be expensive to produce, which can limit its availability for use in experiments.
Orientations Futures
There are many potential future directions for research on N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide, including further studies on its efficacy and safety in the treatment of neurological disorders, as well as investigations into its potential use in other areas such as pain management and sleep disorders. Additionally, research could explore the development of new derivatives of N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide that may have improved efficacy or reduced side effects.
Méthodes De Synthèse
N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide can be synthesized through a multi-step process that involves the reaction of several chemical compounds. The process involves the use of various reagents and catalysts, and requires careful control of reaction conditions to ensure the production of a high-quality product.
Applications De Recherche Scientifique
N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide has been the subject of extensive scientific research, with studies focused on its potential therapeutic applications in a range of neurological disorders. Some of the areas where N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide has shown promise include addiction, anxiety, and epilepsy.
Propriétés
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-11-5-7-17(8-6-11)9-13(18)16-14(2,10-15)12-3-4-12/h11-12H,3-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTSVFMLANIIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC(C)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

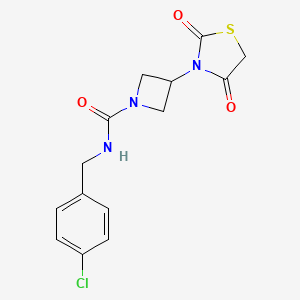
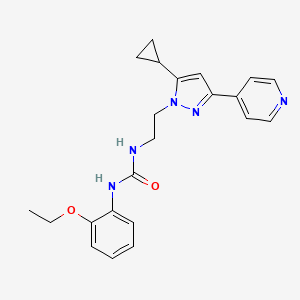

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B2638482.png)
![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone](/img/structure/B2638483.png)
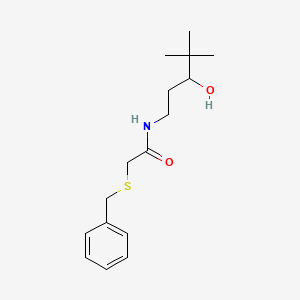
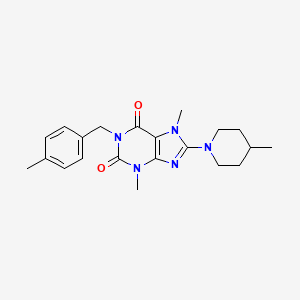
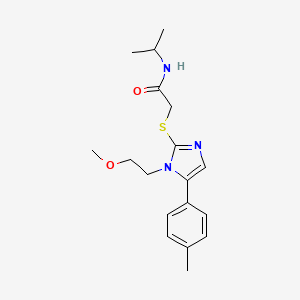
![2-[2-[(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2638491.png)
![1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]piperazine](/img/structure/B2638492.png)
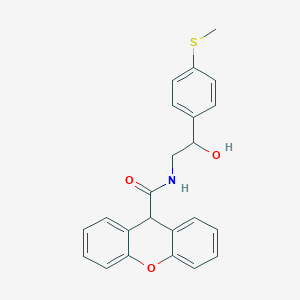

![1-(4-chlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2638497.png)
![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2638498.png)